molecular formula C12H10INO3 B12341106 Ethyl 5-(3-iodophenyl)-isoxazole-3-carboxylate

Ethyl 5-(3-iodophenyl)-isoxazole-3-carboxylate

Cat. No.: B12341106
M. Wt: 343.12 g/mol
InChI Key: DSNKFKJINPUENL-UHFFFAOYSA-N
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Description

Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins. For instance, the reaction of 3-iodobenzonitrile oxide with ethyl acrylate under reflux conditions can yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as Cu(I) or Ru(II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

Scientific Research Applications

Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom may enhance binding affinity to certain targets, contributing to its biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenylisoxazole-3-carboxylate
  • Ethyl 5-(3-bromophenyl)isoxazole-3-carboxylate
  • Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(3-iodophenyl)isoxazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing interactions with biological targets and potentially leading to improved therapeutic effects .

Properties

Molecular Formula

C12H10INO3

Molecular Weight

343.12 g/mol

IUPAC Name

ethyl 5-(3-iodophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C12H10INO3/c1-2-16-12(15)10-7-11(17-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3

InChI Key

DSNKFKJINPUENL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)I

Origin of Product

United States

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